Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-, is a compound characterized by the presence of a phosphonic acid group attached to a furan ring and a phenylmethylamino group. This compound is notable for its unique structure, which includes a five-membered furan ring and a phosphonic acid moiety, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-, can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a phosphonic acid precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives. Substitution reactions can introduce different functional groups into the molecule, resulting in a variety of products .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various biological activities. In medicine, it is explored for its potential therapeutic properties, including its use as a drug or pro-drug. In industry, it is utilized for the functionalization of surfaces and the design of hybrid materials .
Wirkmechanismus
The mechanism of action of phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-, involves its interaction with specific molecular targets and pathways. The compound can form chemical bonds with target molecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-, can be compared with other similar compounds, such as phosphonic acids and their derivatives. Similar compounds include aminophosphonic acids, organometallic phosphonic acids, and other phosphonate-containing molecules. The uniqueness of this compound lies in its specific structure, which combines a furan ring with a phosphonic acid moiety, distinguishing it from other phosphonic acids .
Eigenschaften
CAS-Nummer |
169334-89-8 |
---|---|
Molekularformel |
C12H14NO4P |
Molekulargewicht |
267.22 g/mol |
IUPAC-Name |
[(benzylamino)-(furan-2-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C12H14NO4P/c14-18(15,16)12(11-7-4-8-17-11)13-9-10-5-2-1-3-6-10/h1-8,12-13H,9H2,(H2,14,15,16) |
InChI-Schlüssel |
ACMOIBSOJZDUTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CO2)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.